2-chloro-N-methyl-6-(trifluoromethyl)aniline
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Overview
Description
2-chloro-N-methyl-6-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a trifluoromethyl group, a chloro group, and a methylated amine group attached to a benzene ring
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as monoalkylamines . These compounds are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels.
Mode of Action
The specific mode of action of 2-chloro-N-methyl-6-(trifluoromethyl)aniline is not well-documented. As a monoalkylamine, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and Van der Waals forces. The trifluoromethyl group in the compound could potentially enhance its lipophilicity, aiding in its interaction with hydrophobic pockets within biological targets .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which may influence its absorption and distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-6-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 2-chloro-6-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-chloro-N-methyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-chloro-N-methyl-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-chloro-N-methyl-6-(trifluoromethyl)aniline can be compared with other similar compounds such as:
2-chloro-6-(trifluoromethyl)aniline: Lacks the methyl group on the amine, resulting in different chemical and biological properties.
2-chloro-N-methyl-4-(trifluoromethyl)aniline: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.
2-chloro-N-methyl-6-(difluoromethyl)aniline: The trifluoromethyl group is replaced with a difluoromethyl group, affecting the compound’s stability and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-methyl-6-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIWMSBQALFISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152550-27-0 |
Source
|
Record name | 2-chloro-N-methyl-6-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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